molecular formula C20H14 B2397799 6,12-Dihydroindeno[1,2-b]fluorene CAS No. 486-52-2

6,12-Dihydroindeno[1,2-b]fluorene

Cat. No. B2397799
CAS RN: 486-52-2
M. Wt: 254.332
InChI Key: QBBPWJMJLXOORS-UHFFFAOYSA-N
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Patent
US08993130B2

Procedure details

A mixture of 17 g (60 mmol) of indeno[1,2-b]fluorene-6,12-dione, 18 g (600 mmol) of hydrazine monohydrate in 350 ml of diethylene glycol was stirred at 80° C. for 3 hours and then refluxed for 1 hour. The resulting mixture was cooled to room temperature, treated with a solution of 33 g (590 mmol) of KOH in 90 mL of water, and refluxed for 3 hours. The resulting mixture was poured into 800 ml of water, and the precipitate was filtered off, washed with water, and dried in air at room temperature to give product 13.1 g (51.6 mmol, 86%) as a yellow solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[CH:10]=[C:9]4[C:15]5[C:20]([C:21](=O)[C:8]4=[CH:7][C:6]=3[C:5]=2[CH:4]=[CH:3][CH:2]=1)=[CH:19][CH:18]=[CH:17][CH:16]=5.O.NN.[OH-].[K+]>C(O)COCCO.O>[CH:19]1[C:20]2[CH2:21][C:8]3[CH:7]=[C:6]4[C:5]5[C:13]([CH2:12][C:11]4=[CH:10][C:9]=3[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[CH:1][CH:2]=[CH:3][CH:4]=5 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC=CC=2C=3C=C4C(=CC3C(C12)=O)C1=CC=CC=C1C4=O
Name
Quantity
18 g
Type
reactant
Smiles
O.NN
Name
Quantity
350 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air at room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.6 mmol
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.